Ethyl 5-bromo-1-naphthoate CAS number and properties
Ethyl 5-bromo-1-naphthoate CAS number and properties
An In-Depth Technical Guide to Ethyl 5-bromo-1-naphthoate
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl 5-bromo-1-naphthoate, a key intermediate in organic synthesis. It is intended for researchers, chemists, and professionals in drug development and materials science who require detailed information on the compound's properties, synthesis, reactivity, and handling.
Introduction and Strategic Importance
Ethyl 5-bromo-1-naphthoate (CAS No. 91271-31-7) is a functionalized naphthalene derivative. Its structure, featuring a reactive bromo-substituent on the aromatic core and an ethyl ester group, makes it a versatile building block for the synthesis of more complex molecular architectures. The strategic placement of the bromine atom at the 5-position allows for its participation in a wide array of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions are cornerstones of modern pharmaceutical and materials science research, enabling the precise construction of carbon-carbon and carbon-heteroatom bonds. The ester moiety, meanwhile, can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, providing an additional handle for molecular elaboration.
Compound Identification and Physicochemical Properties
Proper identification and understanding of a compound's physical properties are fundamental to its successful application in research and development.
| Property | Value | Source(s) |
| CAS Number | 91271-31-7 | [1][2] |
| Molecular Formula | C₁₃H₁₁BrO₂ | [2] |
| Molecular Weight | 279.13 g/mol | [1] |
| IUPAC Name | ethyl 5-bromo-1-naphthalenecarboxylate | [2] |
| InChI Key | YEHJJJISRDQDER-UHFFFAOYSA-N | [1] |
| Purity (Typical) | ≥95.0% | [3] |
| Storage Temperature | Room Temperature | [1] |
Synthesis and Mechanistic Considerations
The synthesis of Ethyl 5-bromo-1-naphthoate is typically achieved via a multi-step sequence, starting from a more readily available naphthalene precursor. A common and logical pathway involves the preparation of 5-bromo-1-naphthoic acid, followed by its esterification.
Diagram of a Plausible Synthetic Pathway
Caption: Synthetic route to Ethyl 5-bromo-1-naphthoate.
Mechanistic Insights:
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Step 1: Sandmeyer Reaction: This classic transformation is used to introduce the bromine atom onto the naphthalene ring. Starting with an amino-naphthalene derivative, a diazonium salt is formed using nitrous acid (generated in situ from sodium nitrite and a strong acid like H₂SO₄ or HBr). The use of a sulfonic acid group can serve as a protecting and activating group for this reaction.[4] The subsequent introduction of a copper(I) bromide catalyst facilitates the replacement of the diazonium group with bromine.[4] This step is critical as it regioselectively installs the halogen at the desired position.
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Step 2: Fischer Esterification: This is an acid-catalyzed equilibrium reaction between the carboxylic acid (5-bromo-1-naphthoic acid) and an alcohol (ethanol). A strong acid catalyst, typically sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. To drive the equilibrium towards the product, ethanol is often used as the solvent (in large excess), and the reaction is heated to reflux.
Chemical Reactivity and Synthetic Applications
The utility of Ethyl 5-bromo-1-naphthoate stems from the distinct reactivity of its two primary functional groups:
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Aryl Bromide: The C-Br bond is the primary site for forming new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. This allows for the attachment of a wide variety of substituents, including alkyl, aryl, vinyl, and amino groups, making it an invaluable tool in combinatorial chemistry and the synthesis of targeted therapeutic agents.
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Ethyl Ester: The ester group is a versatile functional handle. It can undergo:
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Hydrolysis: Treatment with aqueous base (e.g., NaOH, KOH) followed by acidic workup will yield the parent carboxylic acid, 5-bromo-1-naphthoic acid.[5] This is useful when the acid itself is the desired product or an intermediate for further reactions (e.g., amide bond formation).
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Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, (5-bromonaphthalen-1-yl)methanol.
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Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can exchange the ethyl group for another alkyl group.
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Analytical Characterization
While specific spectral data for this exact compound is not publicly available in the search results, characterization would rely on standard spectroscopic techniques. Based on the structure and data from analogous compounds, the following spectral features would be expected:[6]
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show characteristic signals for the aromatic protons on the naphthalene ring, likely in the range of δ 7.5-8.9 ppm. The ethyl group would present as a quartet (for the -CH₂- group) around δ 4.4 ppm and a triplet (for the -CH₃ group) around δ 1.4 ppm, with a coupling constant (J) of approximately 7.1 Hz.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display signals for all 13 unique carbon atoms. The carbonyl carbon of the ester would appear significantly downfield (δ > 160 ppm). Aromatic carbons would resonate in the typical δ 120-135 ppm region, with the carbon attached to the bromine atom showing a characteristic shift. The ethyl group carbons would appear upfield.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom.
Safety and Handling
No specific safety data sheet (SDS) for Ethyl 5-bromo-1-naphthoate was identified. However, based on the known hazards of structurally related aryl bromides and esters, the following precautions are advised.[7][8][9]
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General Hazards: Assumed to be harmful if swallowed. Causes skin and serious eye irritation.[7][8] May cause respiratory irritation.
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Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a laboratory coat.[7] Handle in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.
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Storage: Keep the container tightly closed in a dry and well-ventilated place.[8]
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7][8]
Experimental Protocol: Fischer Esterification of 5-Bromo-1-naphthoic Acid
This protocol describes a representative procedure for the synthesis of Ethyl 5-bromo-1-naphthoate from its corresponding carboxylic acid.
Objective: To synthesize Ethyl 5-bromo-1-naphthoate via acid-catalyzed esterification.
Materials:
-
5-Bromo-1-naphthoic acid (1.0 eq)
-
Absolute Ethanol (used as solvent and reagent)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvents for extraction (e.g., Ethyl Acetate or Diethyl Ether)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-1-naphthoic acid (1.0 eq).
-
Reagent Addition: Add a large excess of absolute ethanol, sufficient to fully dissolve the starting material upon warming. Slowly and carefully, add a catalytic amount of concentrated sulfuric acid to the stirring solution.
-
Heating: Heat the reaction mixture to reflux and maintain this temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically several hours).
-
Workup - Quenching and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of ethanol using a rotary evaporator.
-
Extraction: Dilute the residue with an organic solvent (e.g., ethyl acetate) and water. Transfer the mixture to a separatory funnel. Carefully wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst - caution: CO₂ evolution), and finally with brine.
-
Drying and Solvent Removal: Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: If necessary, purify the crude Ethyl 5-bromo-1-naphthoate by flash column chromatography on silica gel to obtain the final product with high purity.
References
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Rajasekaran, K., & Gnanasekaran, C. (1986). Reaction of ethyl bromoacetate with substituted naphthoate ions. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(1), 47–53. [Link]
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Supporting Information for an article in Organic & Biomolecular Chemistry. The Royal Society of Chemistry. [Link]
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Ethyl 5-bromovalerate. PubChem, National Institutes of Health. [Link]
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Prakash, M. S., et al. (2013). Ethyl 5-bromo-naphtho-[2,1-b]furan-2-carboxylate. Acta Crystallographica Section E, 69(Pt 2), o198. [Link]
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The alkaline hydrolysis of some ethyl bromo-1-naphthoates. UC Research Repository, University of Canterbury. [Link]
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Synthesis of methyl 5-bromo-6-methoxy-1-naphthoate. PrepChem.com. [Link]
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Ethyl 1-naphthoate. PubChem, National Institutes of Health. [Link]
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ethyl 1-naphthylacetate. Organic Syntheses Procedure. [Link]
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Ethyl 5-bromonaphtho[2,1-b]furan-2-carboxylate. PMC, National Institutes of Health. [Link]
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α-NAPHTHOIC ACID. Organic Syntheses Procedure. [Link]
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Reaction Details: 5-Bromo-1-naphthaldehyde to 5-Bromo-1-naphthoate. Sabio-RK. [Link]
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Ethyl 5-bromo-1-naphthoate, 95.0%+. 1M Lab. [Link]
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5-Bromonaphthalene-1-carboxylic acid. PubChem, National Institutes of Health. [Link]
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Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. MDPI. [Link]
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Ethyl 5-Bromovalerate: Properties, Applications, and Purchase Information. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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What results from the reaction of 5-bromopentan-1-ol and NaOH? Chemistry Stack Exchange. [Link]
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